molecular formula C9H10N2 B13703296 3-Ethyl-4-azaindole

3-Ethyl-4-azaindole

Cat. No.: B13703296
M. Wt: 146.19 g/mol
InChI Key: AJNGYMRLSKAINQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-azaindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethylpyridine with hydrazine, followed by cyclization under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the azaindole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azaindoles, oxidized derivatives, and reduced compounds .

Scientific Research Applications

3-Ethyl-4-azaindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-azaindole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the azaindole ring can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-azaindole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-6-11-8-4-3-5-10-9(7)8/h3-6,11H,2H2,1H3

InChI Key

AJNGYMRLSKAINQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1N=CC=C2

Origin of Product

United States

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